molecular formula C9H20N4O2S B11183682 N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B11183682
M. Wt: 248.35 g/mol
InChI Key: SUEUAEQZPUPHKC-UHFFFAOYSA-N
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Description

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 3-methylbutyl group at the 5-position and a methanesulfonamide moiety at the 2-position. The 3-methylbutyl substituent introduces lipophilicity, which may enhance membrane permeability compared to aromatic analogs .

Properties

Molecular Formula

C9H20N4O2S

Molecular Weight

248.35 g/mol

IUPAC Name

N-[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C9H20N4O2S/c1-8(2)4-5-13-6-10-9(11-7-13)12-16(3,14)15/h8H,4-7H2,1-3H3,(H2,10,11,12)

InChI Key

SUEUAEQZPUPHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CNC(=NC1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of a triazine derivative with a methanesulfonamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Various substitution reactions can occur, where functional groups on the triazine ring or the methanesulfonamide group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of triazine-sulfonamide hybrids allows for tailored biological and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazine-Sulfonamide Derivatives

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 3-methylbutyl (C₅H₁₁) ~290 (estimated) High lipophilicity, branched alkyl chain Potential agrochemical/herbicidal activity (inferred from triazine-sulfonamide pesticides)
N-[5-(2-fluorobenzyl)-...]methanesulfonamide 2-fluorobenzyl (C₇H₆F) 286.33 Fluorine enhances electronegativity and dipole interactions Enzyme inhibition (e.g., kinases) via halogen bonding
N-[5-(2-methoxybenzyl)-...]benzenesulfonamide 2-methoxybenzyl (C₈H₉O) 328.4 (estimated) Methoxy group improves solubility; benzenesulfonamide increases steric bulk Antimicrobial activity via sulfonamide-mediated folate pathway disruption
4-chloro-N-[5-(4-methoxybenzyl)-...]benzenesulfonamide 4-methoxybenzyl (C₈H₉O) + Cl 377.8 (estimated) Chlorine and methoxy groups enhance reactivity Anticancer activity (DNA intercalation or topoisomerase inhibition)
N-[5-(3-pyridylmethyl)-...]propanesulfonamide 3-pyridylmethyl (C₆H₆N) 297.4 (estimated) Pyridine enables metal coordination and π-π stacking Enzyme inhibition (e.g., carbonic anhydrase)
N-(5-cycloheptyl-...)-4-fluorobenzenesulfonamide Cycloheptyl (C₇H₁₃) 353.4 (estimated) Cycloaliphatic group enhances metabolic stability Potential CNS activity due to blood-brain barrier penetration

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The target compound’s 3-methylbutyl group provides greater lipophilicity (logP ~2.5–3.0) compared to aromatic substituents (e.g., fluorobenzyl: logP ~1.8) . This may improve passive diffusion in biological systems but reduce water solubility.
  • Aromatic substituents (e.g., fluorobenzyl, methoxybenzyl) enable π-π stacking and halogen bonding, critical for target-specific interactions in drug discovery .

Biological Activity Trends: Alkyl-substituted analogs (e.g., target compound, cycloheptyl derivative) are hypothesized to exhibit herbicidal or agrochemical activity, aligning with triazine-based sulfonylurea herbicides like triflusulfuron-methyl .

Synthetic Accessibility :

  • Alkyl-substituted triazines (e.g., target compound) are typically synthesized via nucleophilic substitution between methanesulfonamide and pre-functionalized triazines .
  • Aromatic analogs require additional steps, such as Suzuki coupling or Friedel-Crafts alkylation, to introduce benzyl or heteroaryl groups .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Fluorobenzyl and pyridylmethyl analogs show strong binding to kinases and carbonic anhydrases, with IC₅₀ values in the nanomolar range . The target compound’s alkyl chain may instead target hydrophobic enzyme pockets, as seen in herbicide-resistant acetolactate synthase (ALS) inhibition .
  • Solubility-Bioactivity Trade-off : Methoxybenzyl derivatives exhibit improved aqueous solubility (e.g., ~50 µg/mL) but reduced cell permeability compared to alkyl analogs .
  • Metabolic Stability : Cycloaliphatic substituents (e.g., cycloheptyl) resist oxidative metabolism, enhancing half-life in vivo .

Biological Activity

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound this compound is characterized by its unique structure that includes a triazine moiety. This structure is hypothesized to confer various biological activities, including antimicrobial and antifungal properties.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield the desired triazine structure. For instance, methods may include the use of specific reagents and conditions to facilitate the formation of the triazine ring and subsequent functionalization with methanesulfonamide groups.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be low against Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Staphylococcus aureus0.15
Candida albicans0.30

These results indicate a strong inhibitory effect against common pathogens that are often resistant to conventional antibiotics.

The mechanism of action for this compound may involve interference with bacterial DNA replication processes. Molecular docking studies suggest that the compound binds effectively to target sites such as DNA gyrase and MurD enzyme:

  • Binding Interactions : The compound forms hydrogen bonds with critical amino acids in the active site of these enzymes.
  • Stability : The interactions are stabilized through hydrophobic contacts and pi-stacking interactions with nucleotides.

4. Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various derivatives of the triazine compound and tested their antimicrobial activities.
    • Results indicated that modifications to the side chains significantly impacted potency against specific bacterial strains.
  • In Vivo Studies :
    • Animal models were utilized to assess the therapeutic potential of this compound.
    • The compound showed reduced infection rates in treated groups compared to controls.

5. Conclusion

This compound represents a novel class of antimicrobial agents with significant potential for further development. Its effective inhibition of key pathogens and favorable binding characteristics suggest that it could serve as a lead compound for new antibiotic therapies.

6. Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond antimicrobial effects.
  • Optimization of the chemical structure for enhanced efficacy and reduced toxicity.
  • Comprehensive pharmacokinetic studies to understand absorption and metabolism in vivo.

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